molecular formula C24H42O4 B013829 Petromyzonol CAS No. 28979-29-5

Petromyzonol

Cat. No. B013829
CAS RN: 28979-29-5
M. Wt: 394.6 g/mol
InChI Key: BMSROUVLRAQRBY-JLIFGLSWSA-N
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Description

Synthesis Analysis

Petromyzonol synthesis has been detailed through various approaches, including the transformation of cholic acid into petromyzonol. The critical conversion involves the inversion of configuration at C-5, achieved by specific oxidation and reduction steps, highlighting the intricate steps required for its synthesis from abundant starting materials (Zhu, Amouzou, & Mclean, 1987). Moreover, the total synthesis of related compounds like (+)-petromyroxol demonstrates the complexity and the synthetic routes employed to replicate these naturally occurring substances (Nookaraju & Kumar, 2015).

Molecular Structure Analysis

The molecular structure of petromyzonol and related compounds has been elucidated through spectroscopic techniques and comparisons with known compounds. The absolute configuration of petromyzonin, a related compound, was determined by electronic circular dichroism, indicating its potential role as a chemical signal (Li et al., 2013). This structural elucidation is crucial for understanding the biological activity and chemical interactions of these molecules.

Chemical Reactions and Properties

Petromyzonol and its derivatives engage in a variety of chemical reactions, underpinning their biological functions and chemical properties. The compound's ability to form inclusion compounds, or lack thereof, compared to cholic acid derivatives, provides insight into its chemical behavior and interactions with other substances (Sada et al., 1994).

Physical Properties Analysis

The physical properties of petromyzonol, such as its crystalline structure and solubility, are influenced by its molecular arrangement and hydrogen bonding networks. These properties are essential for its biological roles, particularly in aquatic environments where it functions as a chemical signal (Sada et al., 1994).

Chemical Properties Analysis

The chemical properties of petromyzonol, including its reactivity and interactions with biological receptors, are pivotal for its role in sea lamprey biology. Studies on petromyzonol sulfate and its derivatives illustrate the compound's significance as chemoattractants, highlighting the importance of its chemical properties in ecological and biological contexts (Venkatachalam, 2005).

Scientific Research Applications

  • Crystal Structure Studies : 5α-Petromyzonol is employed in studying the crystal structures of organic substances such as cholic acid, cholanamide, and methyl cholate (Sada et al., 1994).

  • Cardiovascular Research : Petromyzonol is utilized in examining the hearts of cyclostomes (like hagfish and lamprey), particularly for studying acetylcholine, cholinesterases, histamine, and catechol amines (Augustinsson et al., 1956).

  • Olfactory Biology : It serves as a chemoattractant in the sea lamprey's life cycle, aiding in understanding the molecular biology of olfaction (Venkatachalam, 2005).

  • Evolutionary Biology : Petromyzonol sulphate is both primitive and unique, and its biogenesis study could enhance our understanding of molecular evolution (Haslewood & Tökes, 1969).

  • Invasive Species Management : Petromyzonol has potential in controlling invasive fish, like the sea lamprey Petromyzon marinus (Sorensen & Hoye, 2007).

  • Behavioral Studies : Components like 3-keto petromyzonol sulphate attract ovulating female sea lampreys, influencing their behavior, which is crucial for integrated management strategies (Siefkes et al., 2005).

  • Chemical Signaling : Petromyzonin, another derivative, functions as a chemical signal, detectable at very low concentrations, highlighting its role in electro-olfactogram responses (Li et al., 2013).

Safety And Hazards

The safety data sheet for Petromyzonol suggests precautions for safe handling, including avoiding contact with skin, eyes, and personal clothing, washing hands thoroughly after handling, avoiding breathing fumes, and using only with adequate ventilation .

Future Directions

While specific future directions for Petromyzonol research are not detailed in the search results, it is worth noting that the compound plays a significant role in the life cycle of sea lampreys, acting as a pheromone and oviposition chemical attractant . This suggests potential areas of future research in understanding the biological mechanisms of sea lampreys and other similar species.

properties

IUPAC Name

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,25-28H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSROUVLRAQRBY-JLIFGLSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Petromyzonol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
457
Citations
MJ Siefkes, SR Winterstein, W Li - Animal Behaviour, 2005 - Elsevier
We examined and confirmed the hypothesis that 3-keto petromyzonol sulphate (3kPZS) constitutes a major component of a male sea lamprey sex pheromone. Previous studies have …
KV Venkatachalam - Bioessays, 2005 - Wiley Online Library
Petromyzonol sulfate (PZS) and 3 keto‐PZS are bile alocohol derivatives that serve as chemoattractants during the life cycle of sea lamprey (Petromyzon marinus). The sulfonate moiety …
SS Yun, AP Scott, W Li - Steroids, 2003 - Elsevier
This study reports the results of chemical and chromatographic studies which establish the presence of 3-keto allocholic acid (3kACA) in water extracts from spermiating male sea …
K Li, MJ Siefkes, CO Brant, W Li - Steroids, 2012 - Elsevier
Petromyzestrosterol (1), a novel polyhydroxylated steroid, was identified from water conditioned with sexually mature male sea lamprey (Petromyzon marinus), a jawless vertebrate …
M Stewart, CF Baker - Journal of chemical ecology, 2012 - Springer
The migratory southern pouched lamprey, Geotria australis, is a culturally important fish native to New Zealand. Anecdotal evidence suggests that populations of G. australis have …
JM Fine, PW Sorensen - Journal of Chemical Ecology, 2005 - Springer
Adult sea lampreys locate spawning streams in the Great Lakes by using a migratory pheromone that is released by stream-resident larval conspecifics. Behavioral, electrophysiological…
KV Venkatachalam, DE Llanos, KJ Karami… - Journal of lipid …, 2004 - ASBMB
… Petromyzonol (PZ) has been shown to be produced in copious amounts in Petromyzon marinus (… The 24-sulfonated derivative of PZ commonly called petromyzonol sulfate, (PZS) ( …
Number of citations: 16 www.jlr.org
K Sada, T Kondo, Y Yasuda, M Miyata, K Miki - Chemistry letters, 1994 - journal.csj.jp
5β-Petromyzonol does not form crystalline inclusion compounds with organic substances in contrast to cholic acid, cholanamide and methyl cholate. The crystal structures of these hosts …
Number of citations: 19 www.journal.csj.jp
MJ Siefkes, W Li - Journal of Comparative Physiology A, 2004 - Springer
… acids: 3-keto petromyzonol sulfate and 3-keto allocholic acid from spermiating males and petromyzonol sulfate and allocholic acid … mol l −1 for 3-keto petromyzonol sulfate and 10 −10 …
GAD Haslewood, L Tökés - Biochemical Journal, 1969 - portlandpress.com
… of petromyzonol sulphate from lamprey bile, followed by acid hydrolysis, gave 24-hydroxy-50c-cholane-3,7,12-trione; hence the sulphate ester group is at C-24. 5. Petromyzonol …
Number of citations: 77 portlandpress.com

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